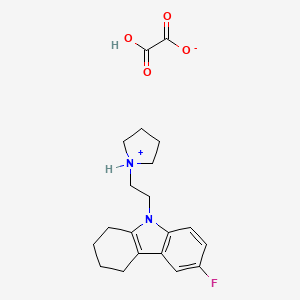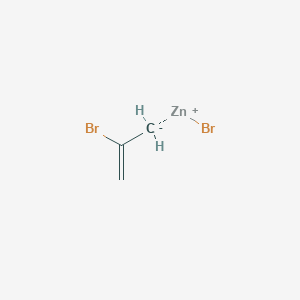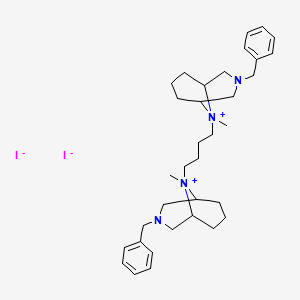
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9'-tetramethylenebis(3-benzyl-9-methyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) involves multiple steps. One common method includes the reaction of 9-azabicyclo[3.3.1]nonane with benzyl chloride under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl iodide to yield the final product. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like sodium azide and thiolates are used under mild conditions.
Major Products
The major products formed from these reactions include various amine derivatives, carbonyl compounds, and substituted bicyclic structures.
Wissenschaftliche Forschungsanwendungen
3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial agent and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Aza-9-azoniabicyclo(3.3.1)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cell membrane integrity, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): Known for its catalytic properties in oxidation reactions.
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Used in organic synthesis and as an intermediate in the production of pharmaceuticals.
9-Borabicyclo[3.3.1]nonane: A metal-free catalyst used in hydroboration reactions.
Uniqueness
3-Aza-9-azoniabicyclo(331)nonane, 9,9’-tetramethylenebis(3-benzyl-9-methyl-, diiodide) stands out due to its unique structure and reactivity
Eigenschaften
CAS-Nummer |
21256-97-3 |
|---|---|
Molekularformel |
C34H52I2N4 |
Molekulargewicht |
770.6 g/mol |
IUPAC-Name |
3-benzyl-9-[4-(3-benzyl-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonan-9-yl)butyl]-9-methyl-3-aza-9-azoniabicyclo[3.3.1]nonane;diiodide |
InChI |
InChI=1S/C34H52N4.2HI/c1-37(31-17-11-18-32(37)26-35(25-31)23-29-13-5-3-6-14-29)21-9-10-22-38(2)33-19-12-20-34(38)28-36(27-33)24-30-15-7-4-8-16-30;;/h3-8,13-16,31-34H,9-12,17-28H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
GOGZCYVMBHQVOG-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(C2CCCC1CN(C2)CC3=CC=CC=C3)CCCC[N+]4(C5CCCC4CN(C5)CC6=CC=CC=C6)C.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


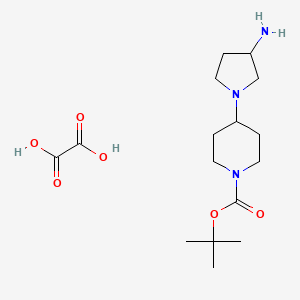
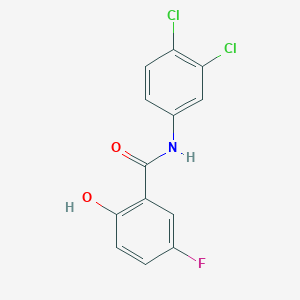
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13729755.png)

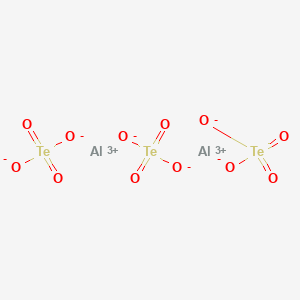
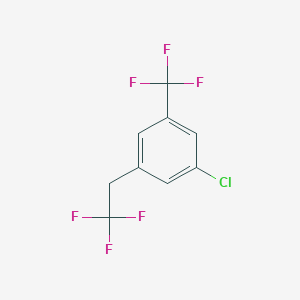
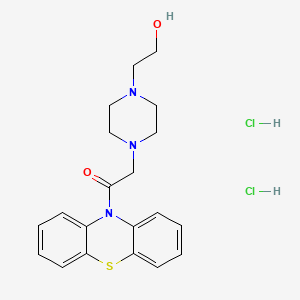
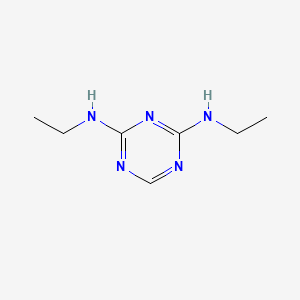
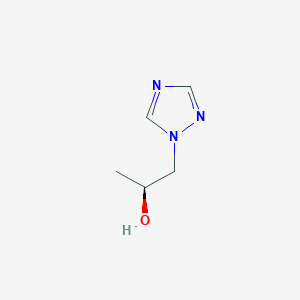
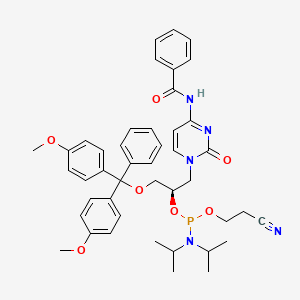
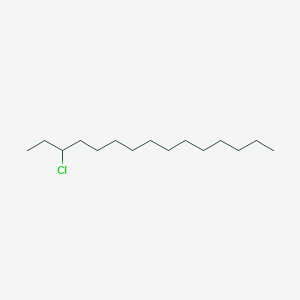
![N-[4-Diazo-2-[[(2-ethylphenyl)amino]sulfonyl]cyclohexa-2,5-dien-1-ylidene]-P-toluenesulfonamide](/img/structure/B13729810.png)
